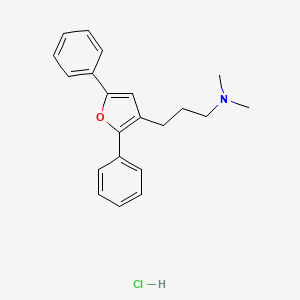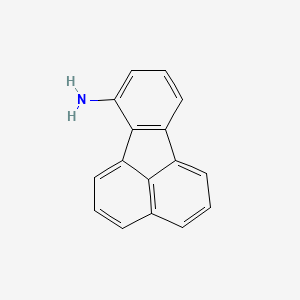![molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3](/img/structure/B13745688.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is an organic compound with the molecular formula C18H14N4O2. It is characterized by the presence of azo groups (-N=N-) linked to a phenylene ring and bisphenol units. This compound is known for its vibrant color properties and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL typically involves the diazotization of p-phenylenediamine followed by coupling with bisphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods: In industrial settings, the production of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations and reaction times to optimize the formation of the desired product .
Types of Reactions:
Oxidation: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Widely used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL involves its interaction with molecular targets through its azo and phenolic groups. The azo groups can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, contributing to the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL: Unique due to its specific azo and bisphenol structure.
P,P’-[P-PHENYLENEBIS(AZO)]BISANILINE: Similar structure but with aniline units instead of bisphenol.
P,P’-[P-PHENYLENEBIS(AZO)]BISNAPHTHOL: Contains naphthol units, offering different chemical properties.
Uniqueness: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL stands out due to its combination of azo and bisphenol groups, which confer unique chemical reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
21811-64-3 |
|---|---|
Molekularformel |
C18H14N4O2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
InChI-Schlüssel |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)










